Varlitinib - 845272-21-1

Varlitinib

Catalog Number: EVT-287314
CAS Number: 845272-21-1
Molecular Formula: C22H19ClN6O2S
Molecular Weight: 466.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Varlitinib is a reversible, small molecule pan-human epidermal growth factor receptor (HER) inhibitor. [] It selectively and potently targets epidermal growth factor receptor (EGFR), HER2, and HER4 by binding to their ATP-binding sites. [, ] Varlitinib is classified as a tyrosine kinase inhibitor (TKI) and plays a significant role in scientific research, particularly in the field of oncology. [, ] It serves as a valuable tool for investigating the roles of EGFR, HER2, and HER4 in cancer cell signaling and tumor growth. [, , , , , , , , ]

Future Directions
  • Non-Cancer Applications: Given its impact on EGFR, HER2, and HER4 signaling, exploring potential applications of Varlitinib in other diseases characterized by dysregulation of these pathways, such as inflammatory or neurodegenerative diseases, warrants further investigation. []

Afatinib

  • Compound Description: Afatinib is an irreversible ErbB family inhibitor that targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB3). []

BKM-120

  • Compound Description: BKM-120 is a PI3K inhibitor. []
  • Relevance: While not structurally related to varlitinib, BKM-120 demonstrated synergistic anti-tumor activity when used in combination with varlitinib in a study on cholangiocarcinoma. []

Capecitabine

  • Compound Description: Capecitabine is a chemotherapy medication used to treat breast cancer, gastric cancer, and colorectal cancer. [, , , , , , ]
  • Relevance: Capecitabine has been investigated in combination with varlitinib in multiple clinical trials for various cancer types, including biliary tract cancer, gastric cancer, and breast cancer. [, , , , , , ]
  • Compound Description: Carboplatin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Carboplatin has been studied in combination with varlitinib and other agents in clinical trials for advanced solid tumors. [, ]

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy medication used to treat a variety of cancers. [, , , ]
  • Relevance: Cisplatin has been studied in combination with varlitinib in clinical trials for various cancer types, including biliary tract cancer. [, , , ]

Dacarbazine

  • Compound Description: Dacarbazine is a chemotherapy medication used to treat melanoma and Hodgkin's lymphoma. []
  • Relevance: Dacarbazine belongs to a class of drugs that inhibit DNA synthesis. Interestingly, cancers with high YAP1 expression, a potential biomarker for varlitinib sensitivity, also show sensitivity to dacarbazine. []
  • Compound Description: Doxorubicin is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: Like dacarbazine, doxorubicin belongs to a class of drugs that inhibit DNA synthesis and demonstrates increased efficacy in cancers with high YAP1 expression, suggesting a potential link to varlitinib sensitivity. [] Additionally, doxorubicin has been investigated in nanoparticle formulations with varlitinib for targeted delivery against pancreatic cancer. []

Erlotinib

  • Compound Description: Erlotinib is an EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer. []
  • Compound Description: 5-FU is a chemotherapy medication used to treat a variety of cancers. [, ]
  • Relevance: 5-FU has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Gemcitabine is a chemotherapy medication used to treat a variety of cancers, including pancreatic cancer and biliary tract cancer. [, , ]
  • Relevance: Gemcitabine has been investigated in combination with varlitinib in clinical trials for biliary tract cancer. [, ] Additionally, the efficacy of varlitinib in hepatocellular carcinoma patient-derived xenograft models, where gemcitabine is a standard treatment, has been investigated. []

Imatinib

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia and gastrointestinal stromal tumors. []

Lapatinib

  • Compound Description: Lapatinib is a dual tyrosine kinase inhibitor that targets EGFR and HER2. [, ]
  • Compound Description: Lenvatinib is a multikinase inhibitor used to treat certain types of thyroid cancer and hepatocellular carcinoma. []
  • Relevance: Lenvatinib and varlitinib are both kinase inhibitors. Although they target different kinases, both have been investigated as potential treatments for hepatocellular carcinoma. []
  • Compound Description: Oxaliplatin is a chemotherapy medication used to treat colorectal cancer. [, ]
  • Relevance: Oxaliplatin has been studied in combination with varlitinib and other agents in clinical trials for various cancer types, including biliary tract cancer. [, ]
  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. [, , ]
  • Relevance: Paclitaxel has been investigated in combination with varlitinib in clinical trials for gastric cancer and other advanced solid tumors. [, , ]
  • Compound Description: Regorafenib is a multikinase inhibitor used to treat certain types of colorectal cancer and hepatocellular carcinoma. []
  • Relevance: Similar to lenvatinib, regorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma, a cancer type where varlitinib has shown potential efficacy. []
  • Compound Description: Sorafenib is a multikinase inhibitor used to treat certain types of liver cancer, kidney cancer, and thyroid cancer. []
  • Relevance: Like lenvatinib and regorafenib, sorafenib is a kinase inhibitor and a standard treatment for hepatocellular carcinoma. The potential of varlitinib as a treatment for hepatocellular carcinoma, where sorafenib is a current standard, has been investigated. []

Teniposide

  • Compound Description: Teniposide is a chemotherapy medication used to treat certain types of leukemia. []
  • Relevance: Teniposide, like dacarbazine and doxorubicin, belongs to a class of drugs that inhibit DNA synthesis. This class of drugs has been found to have increased efficacy in cancers with high YAP1 expression, a possible biomarker for varlitinib sensitivity. []
  • Compound Description: Trastuzumab is a monoclonal antibody that targets HER2. [, , , ]
Overview

Varlitinib, also known as ASLAN001, is a small molecule inhibitor that targets the human epidermal growth factor receptor family, specifically epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. It is primarily being developed for the treatment of various cancers, including gastric cancer, pancreatic cancer, colorectal cancer, breast cancer, and biliary tract cancer. Varlitinib has received orphan drug designation for biliary tract cancer from the United States Food and Drug Administration and the Korean Ministry of Food and Drug Safety .

Source

Varlitinib was developed by ASLAN Pharmaceuticals and is currently undergoing clinical trials to evaluate its efficacy and safety in treating different types of cancer. The compound is synthesized through various chemical processes that ensure its potency as a pan-human epidermal growth factor receptor inhibitor .

Classification

Varlitinib is classified as a pan-human epidermal growth factor receptor inhibitor. This classification indicates its mechanism of action, which involves the inhibition of signaling pathways associated with cell proliferation and survival in tumors that express these receptors .

Synthesis Analysis

Methods

The synthesis of Varlitinib involves multiple steps that typically include:

  1. Formation of key intermediates: These intermediates are synthesized through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  2. Final coupling reaction: The final step usually involves coupling the synthesized intermediates to form the active pharmaceutical ingredient.

Technical Details

The specific synthetic route for Varlitinib has been detailed in patent literature, which outlines various reaction conditions and purification methods to achieve high yields and purity. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize the yield of the desired product .

Molecular Structure Analysis

Structure

Varlitinib has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula is C₁₈H₁₈ClN₅O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: 397.88 g/mol
  • Chemical Structure: The structure features a thiourea moiety that plays a crucial role in its inhibitory action against human epidermal growth factor receptors.
Chemical Reactions Analysis

Reactions

Varlitinib undergoes several chemical reactions during its synthesis and metabolism:

  1. Nucleophilic substitution: This is often employed in forming key intermediates.
  2. Hydrolysis: In biological systems, Varlitinib may undergo hydrolysis to form metabolites that can be either active or inactive.

Technical Details

The stability of Varlitinib in solution can be affected by factors such as pH and temperature, which are critical during both synthesis and storage. Analytical techniques like high-performance liquid chromatography are utilized to monitor these reactions and ensure product quality .

Mechanism of Action

Process

Varlitinib functions by competitively inhibiting the binding of ligands to the human epidermal growth factor receptors on the surface of cancer cells. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival.

Data

  • Inhibition Profile: Varlitinib has been shown to effectively inhibit cell proliferation in various cancer cell lines expressing epidermal growth factor receptors.
  • Synergistic Effects: Studies indicate that combining Varlitinib with other agents can enhance its anti-tumor effects by targeting multiple pathways simultaneously .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Varlitinib is typically presented as a white to off-white powder.
  • Solubility: It exhibits limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Varlitinib is stable under acidic conditions but may degrade under alkaline conditions.
  • Melting Point: The melting point is reported to be around 150-155 °C.

Relevant analyses such as spectroscopy (e.g., infrared spectroscopy) are employed to characterize its physical state and confirm purity .

Applications

Scientific Uses

Varlitinib is primarily used in clinical research for:

  • Cancer Treatment: It is being evaluated in clinical trials for its effectiveness against various cancers, particularly those with overexpression of human epidermal growth factor receptors.
  • Combination Therapy: Research indicates potential benefits when used in combination with other chemotherapeutic agents or targeted therapies to enhance anti-tumor efficacy .
Introduction to Varlitinib in Oncological Research

Historical Development and Pharmacological Classification of Varlitinib

Varlitinib (initially designated ARRY-334543 during discovery) emerged from systematic drug optimization efforts aimed at developing a potent, reversible dual EGFR/HER2 inhibitor with improved pharmaceutical properties. Early preclinical characterization demonstrated its nanomolar inhibitory potency against HER1 (EGFR), HER2, and HER4, with IC₅₀ values of 7 nM, 2 nM, and 4 nM, respectively [10]. This pharmacodynamic profile positioned it as a pan-HER inhibitor with broader targeting capabilities compared to first-generation selective EGFR inhibitors. The compound’s quinazolinamine core structure facilitates reversible interaction with the intracellular tyrosine kinase domains of HER receptors, preventing ATP binding and subsequent autophosphorylation [1].

  • Chemical and Pharmacokinetic Optimization: Medicinal chemistry efforts focused on enhancing solubility and bioavailability while maintaining high kinase specificity. Structural analyses revealed that the (R)-4-methyl-4,5-dihydrooxazole moiety and chlorinated aniline pharmacophore contributed to optimal binding kinetics [1] [6]. These modifications yielded superior preclinical pharmacokinetics relative to earlier HER-targeting compounds, enabling consistent oral bioavailability and tumor penetration in xenograft models. Varlitinib demonstrated linear pharmacokinetics across doses (200–500 mg twice daily) in phase I trials, supporting its clinical dosing regimen [3].

  • Selectivity Profile: Kinase selectivity screening against 104 kinases revealed minimal off-target activity, underscoring its specificity for HER family members [10]. This selectivity differentiates varlitinib from multi-kinase inhibitors like sorafenib or regorafenib, potentially reducing toxicity liabilities associated with broader kinase inhibition.

Table 1: Biochemical and Pharmacological Properties of Varlitinib

PropertyValueReference
Molecular FormulaC₂₂H₁₉ClN₆O₂S [1]
Molecular Weight466.94 g/mol [1]
CAS Registry Number845272-21-1 [6]
IC₅₀ (HER1/EGFR)7 nM [10]
IC₅₀ (HER2)2 nM [10]
IC₅₀ (HER4)4 nM [10]
SynonymsASLAN001, ARRY-334543, ARRY-543 [1] [6]
Solubility0.0047 mg/mL (water); >33 mg/mL (DMSO) [1] [10]

Development milestones include orphan drug designations granted by the FDA for cholangiocarcinoma (2015) and gastric cancer (2016), followed by South Korean designation for biliary tract cancer (2017) [7]. These regulatory recognitions highlighted its potential in malignancies with significant unmet needs where HER family overexpression correlates with poor prognosis.

Role of Pan-HER Inhibition in Targeted Cancer Therapy

The biological rationale for pan-HER inhibitors like varlitinib stems from the compensatory signaling dynamics within the HER receptor family (EGFR/HER1, HER2, HER3, HER4). These receptors form homo- and heterodimers upon activation, with HER2 serving as the preferred dimerization partner. In tumors expressing multiple HER members, mono-targeted therapies (e.g., anti-EGFR antibodies) often trigger compensatory upregulation of alternative HER receptors, leading to therapeutic resistance [4]. Varlitinib’s simultaneous inhibition of EGFR, HER2, and HER4 disrupts this network signaling at multiple nodes, potentially overcoming intrinsic and acquired resistance mechanisms.

  • Mechanistic Advantages:
  • Signal Propagation Blockade: By inhibiting transphosphorylation across HER dimers, varlitinib suppresses downstream oncogenic pathways more comprehensively than single-target agents. In triple-negative breast cancer (TNBC) models, varlitinib treatment inhibited both PI3K/AKT and RAS/RAF/MEK/ERK pathways, reducing cell viability and inducing apoptosis in MDA-MB-468 and MDA-MB-453 cells [4].
  • Heterodimer Disruption: HER2-HER3 heterodimers represent the most potent oncogenic unit within this receptor family. Varlitinib’s sub-nanomolar affinity for HER2 (IC₅₀=2 nM) enables effective disruption of these dimers, which are often implicated in trastuzumab resistance [10].
  • Transcriptional Regulation: Beyond kinase inhibition, varlitinib downregulates survivin expression while increasing caspase-3 cleavage, promoting apoptotic cell death in preclinical models [10].
  • Downstream Pathway Modulation: In cholangiocarcinoma cell lines (KKU-214, KKU-100), varlitinib monotherapy suppressed Akt and Erk1/2 phosphorylation, correlating with reduced proliferation and enhanced apoptosis [2]. This dual-pathway inhibition proved critical in overcoming the adaptive resistance observed with single-pathway inhibitors. Notably, in MDA-MB-231 TNBC cells exhibiting intrinsic resistance to varlitinib, combination with MEK/ERK inhibitors restored apoptotic response, highlighting the importance of co-targeting downstream effectors in certain contexts [4].

Table 2: Antitumor Activity of Varlitinib in Preclinical and Clinical Studies

Cancer TypeModel/SettingKey FindingsReference
CholangiocarcinomaKKU-214 cells (in vitro)Suppressed Akt/Erk phosphorylation; induced apoptosis [2]
TNBCMDA-MB-468 xenograftTumor growth suppression; ↓pEGFR, ↓pERK [4]
Biliary Tract CancerPhase Ib/II first-lineORR=35%; DCR=87%; mPFS=6.8 months [8]
Gastric CancerPhase II (HER1/HER2+)22.0% tumor shrinkage (vs. 12.5% control) [7]
Breast CancerSK-BR-3 cellsInhibited HER2 phosphorylation [4]

Clinical validation emerged from studies in HER-driven tumors:

  • In a phase Ib/II trial of first-line advanced biliary tract cancer, varlitinib combined with gemcitabine/cisplatin yielded an objective response rate (ORR) of 35% and disease control rate (DCR) of 87%, with median progression-free survival (PFS) of 6.8 months [8]. Metabolomic analysis identified aspartate as a potential biomarker correlating with treatment response.
  • For HER2-positive breast cancer, early-phase trials demonstrated clinical activity, though efficacy appeared context-dependent relative to other HER2-directed therapies [4] [9].
  • The compound’s synergistic potential was evidenced by enhanced antitumor effects when combined with PI3K inhibitors (e.g., BKM-120) in resistant cholangiocarcinoma models and platinum-based chemotherapy in clinical settings [2] [3].

Varlitinib’s Position in the Landscape of Tyrosine Kinase Inhibitors

Within the TKI continuum, varlitinib occupies a distinct niche defined by three attributes: reversible binding kinetics, selective pan-HER targeting, and oral bioavailability. Unlike irreversible TKIs (e.g., afatinib, neratinib) that form covalent bonds with cysteine residues in the kinase domain, varlitinib’s reversible mechanism may offer a more favorable safety profile while retaining potency against multiple HER receptors [9]. This positions it between first-generation selective EGFR inhibitors (gefitinib, erlotinib) and broad-spectrum irreversible HER blockers.

  • Comparative Mechanism and Spectrum:
  • Reversible Inhibitors: Lapatinib (EGFR/HER2) shares varlitinib’s reversibility but lacks significant activity against HER4. Varlitinib’s additional HER4 inhibition (IC₅₀=4 nM) may provide broader pathway suppression in HER4-expressing tumors [10].
  • Irreversible Inhibitors: Neratinib and afatinib inhibit EGFR, HER2, and HER4 irreversibly, potentially offering sustained target suppression but with higher incidence of severe adverse effects (e.g., grade 3 diarrhea in 30–40% of patients). Varlitinib’s reversible binding may mitigate such toxicities while maintaining efficacy in appropriate indications [9].
  • Spectrum Specialization: Unlike multi-kinase inhibitors (e.g., pazopanib, regorafenib) with activity against VEGFR, PDGFR, or FGFR, varlitinib maintains a focused HER-specific profile, minimizing off-target kinase liabilities [5].

  • Clinical Positioning and Trial Evidence:Varlitinib’s development has prioritized malignancies with high unmet need where HER family expression is prevalent but inadequately addressed by existing TKIs:

  • Biliary Tract Cancers (BTC): Pooled phase I data in BTC showed a disease control rate of 70.3% (27.0% partial responses + 43.2% stable disease) with varlitinib combined with platinum agents [3]. This efficacy correlated with HER overexpression observed in ~70% of BTCs, positioning varlitinib as a rational candidate in this setting.
  • Gastric Cancer: Despite a phase II trial (NCT03130790) missing its primary endpoint in frontline HER1/HER2-coexpressing gastric cancer (22.0% vs. 12.5% tumor shrinkage with mFOLFOX6 alone; p>0.05), a trend toward improved PFS was observed [7]. This suggests potential utility in biomarker-selected subsets.
  • Breast Cancer: In HER2-positive and triple-negative subtypes, varlitinib demonstrated preclinical activity but faces established competition from approved TKIs (tucatinib, neratinib). Its niche may lie in combinations or after progression on irreversible TKIs [4] [9].
  • Differentiation in Resistance Settings:Preclinical evidence indicates varlitinib retains activity against some trastuzumab-resistant models by targeting heterodimer-dependent signaling not fully blocked by monoclonal antibodies [4]. Additionally, its ability to penetrate the blood-brain barrier (suggested by CNS activity in HER2+ models) warrants exploration in HER-driven brain metastases, though clinical data remain emergent.

Table 3: Varlitinib Compared with Select HER-Targeted TKIs

AgentTargetsBinding MechanismKey IndicationsDifferentiating Features of Varlitinib
VarlitinibEGFR, HER2, HER4ReversibleInvestigational: BTC, GCPan-HER reversibility; orphan designations in BTC
LapatinibEGFR, HER2ReversibleHER2+ breast cancerBroader spectrum (HER4 inhibition)
NeratinibEGFR, HER2, HER4IrreversibleHER2+ breast cancerPotentially improved safety/tolerability
AfatinibEGFR, HER2, HER4IrreversibleNSCLC, head and neck cancerReversible binding; BTC-focused development
TucatinibHER2ReversibleHER2+ breast cancerPan-HER targeting (vs. HER2-selective)

The future development trajectory will likely emphasize:

  • Biomarker-Driven Applications: Tumors with HER1/HER2 co-expression or HER2 amplification without ERBB2 mutation may represent optimal targets.
  • Rational Combinations: Synergy with chemotherapy (gemcitabine/cisplatin in BTC) and PI3K inhibitors (preclinical TNBC models) provides compelling combination strategies [2] [8].
  • Leveraging Reversibility: The potential for intermittent dosing or combination regimens where irreversible TKIs exhibit overlapping toxicities.
  • Conclusion: Varlitinib exemplifies the evolution of HER-targeted therapy toward broader receptor family inhibition with optimized pharmacological properties. While clinical outcomes in gastric cancer have been mixed, its promising activity in biliary tract cancers—supported by orphan drug designations and phase Ib/II data—positions it as a potential therapeutic option in this treatment-resistant malignancy. Ongoing trials will determine whether its biochemical advantages translate into clinically meaningful benefits in selected patient populations defined by HER dependency.

Table 4: Varlitinib Compound Synonyms

SynonymSource
VarlitinibDrugBank, IUPHAR/BPS
ASLAN001Clinical trial literature
ARRY-334543Early development literature
ARRY334543IUPHAR/BPS
ARRY-543DrugBank
AR00334543DrugBank
AR-00334543DrugBank

Properties

CAS Number

845272-21-1

Product Name

Varlitinib

IUPAC Name

4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine

Molecular Formula

C22H19ClN6O2S

Molecular Weight

466.9 g/mol

InChI

InChI=1S/C22H19ClN6O2S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28)/t13-/m1/s1

InChI Key

UWXSAYUXVSFDBQ-CYBMUJFWSA-N

SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

ASLAN001; ASLAN-001; ASLAN 001; AR 00334543; ARRY334543; ARRY-334543; ARRY543; ARRY-543; ARRY 543; Varlitinib.

Canonical SMILES

CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Isomeric SMILES

C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.